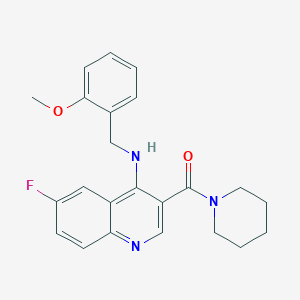

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-29-21-8-4-3-7-16(21)14-26-22-18-13-17(24)9-10-20(18)25-15-19(22)23(28)27-11-5-2-6-12-27/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPNKMPSVPPFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Methoxybenzylamino Group: This step involves nucleophilic substitution reactions where the methoxybenzylamine is reacted with the quinoline derivative.

Formation of the Piperidinylmethanone Moiety: The final step involves the formation of the piperidinylmethanone moiety through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The fluoro and methoxybenzylamino groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Structural Features and Modifications

Key structural variations among analogs include:

- Substituents on the quinoline core: Position and type of halogens (e.g., fluoro, chloro).

- Amino group modifications: Aromatic vs. aliphatic substituents (e.g., 2-methoxybenzyl vs. 4-phenylpiperidine).

- Methanone-linked moieties: Piperidine vs. piperazine derivatives, with additional functional groups (e.g., sulfonyl, hydroxy).

Key Findings and Trends

2,4-Dimethylphenylamino () lacks polar groups, which may reduce solubility and target binding compared to the target’s methoxybenzyl group .

Methanone-Linked Moieties: Piperidin-1-yl (target) vs. piperazinyl (): Piperazine’s additional nitrogen improves water solubility but may alter binding due to basicity differences. The methylsulfonyl group in ’s compound enhances electrophilicity, contributing to stronger enzyme inhibition (IC50 = 199 nM) .

Fluoro Substitution: The 6-fluoro group in the target and analogs is conserved, suggesting its critical role in stabilizing the quinoline core and resisting metabolic degradation.

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those in –5, involving coupling of substituted amines (e.g., 2-methoxybenzylamine) to fluoroquinoline intermediates .

Biological Activity

The compound (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone , also known as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a quinoline core with several functional groups, including:

- A fluoro group at the 6-position,

- A methoxy group at the 2-position of the benzyl moiety,

- A piperidinyl group attached to the methanone.

This unique arrangement contributes to its chemical properties and biological activities.

Molecular Details

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3O2 |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1326838-79-2 |

Antimicrobial Properties

Research indicates that compounds structurally related to (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone exhibit significant antimicrobial activity. The incorporation of fluorine atoms has been shown to enhance these properties, making them effective against various bacterial strains .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of similar quinoline derivatives. For instance, compounds derived from quinolone structures have demonstrated potent inhibitory effects on cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The most promising derivatives showed efficacy comparable to established chemotherapeutics like camptothecin .

Case Study: Inhibition of Topoisomerase I

A series of quinolone derivatives were tested for their ability to inhibit Topoisomerase I (Top I), an essential enzyme in DNA replication. Compounds demonstrated significant inhibition at concentrations as low as 100 μM, indicating a potential mechanism for their anticancer effects .

The mechanism by which (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone exerts its biological effects involves:

- Binding to Enzymes : The compound interacts with specific enzymes, modulating their activity.

- Receptor Interaction : It may bind to cellular receptors, influencing various signaling pathways.

- Cell Cycle Modulation : Studies suggest it can induce cell cycle arrest in the S phase, leading to increased apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes key differences between (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| (6-Fluoro-4-(2-methoxyphenyl)aminoquinolin-3-yl)(morpholino)methanone | Lacks methyl group on the phenyl ring |

| (6-Fluoro-4-(2-methylphenyl)aminoquinolin-3-yl)(morpholino)methanone | Lacks methoxy group on the phenyl ring |

| (6-Fluoro-4-(2-methoxybenzyl)aminoquinolin-3-y)(morpholino)methanone | Contains morpholino instead of piperidino group |

This comparative analysis highlights the unique properties of (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone that may contribute to its distinct biological activities.

Q & A

Q. What are the common synthetic routes for (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, and what reaction conditions are critical for successful synthesis?

Methodological Answer: The synthesis of this compound typically involves multi-step strategies:

- Mannich Reactions : Used to introduce the 2-methoxybenzylamino group via condensation of formaldehyde, phenethylamine derivatives, and ketones (e.g., acetophenone analogs) under acidic conditions .

- Suzuki-Miyaura Coupling : Critical for attaching aryl/heteroaryl groups to the quinoline core. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives in a mix of toluene, methanol, and sodium carbonate at 80°C under nitrogen .

- Amine Functionalization : The piperidinyl-methanone moiety can be introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like triethylamine .

- Retrosynthetic Analysis : Breaking the molecule into quinoline, benzylamine, and piperidine precursors aids in planning steps like cyclization or amide bond formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms substituent positions (e.g., fluoro and methoxy groups) and piperidine ring conformation. Integration ratios verify stoichiometry .

- High-Performance Liquid Chromatography (HPLC) : Used with UV detection to assess purity (>95%) and resolve synthetic byproducts. Mobile phases often include acetonitrile/water gradients .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone moiety) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., 409.45 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate the compound's bioactivity?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Compare results to known cytotoxic agents like doxorubicin .

- Enzyme Inhibition Studies : Test affinity for kinases or phosphatases (e.g., using fluorescence-based assays) at pH 7.4 and 37°C. Fluorinated quinoline derivatives often target ATP-binding domains .

- Metal Chelation Assays : Evaluate binding to transition metals (Cu²⁺, Fe³⁺) via UV-Vis titration. Schiff base analogs show enhanced chelation at pH 6–8 .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 2-methoxybenzylamino group to the quinoline core during synthesis?

Methodological Answer:

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance cross-coupling yields .

- Solvent Optimization : Replace toluene with DMF or THF to improve solubility of aromatic intermediates. Add molecular sieves to scavenge water .

- Temperature Control : Conduct reactions under microwave irradiation (120°C, 30 min) instead of traditional reflux (24 h) to reduce side-product formation .

Q. What strategies address low yield in the final step of synthesizing this compound, particularly when introducing the piperidinyl-methanone moiety?

Methodological Answer:

- Activation of Carboxylic Acids : Use coupling agents like HATU or EDCI with DMAP to form the methanone bond. Monitor reaction progress via TLC .

- Purification Techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from unreacted piperidine .

- Stoichiometric Adjustments : Increase the molar ratio of piperidine (1.5 eq) relative to the quinoline intermediate to drive the reaction to completion .

Q. How to resolve contradictions in reported biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Fluorinated quinolines often exhibit poor absorption due to high logP values .

- Metabolite Identification : Use hepatic microsome incubations to detect Phase I/II metabolites. Methoxy groups may undergo demethylation, altering activity .

- Dose-Response Calibration : Re-evaluate in vitro IC₅₀ values using serum-containing media to mimic in vivo conditions .

Q. What computational methods assist in predicting the compound's binding affinity to target proteins, and how do they correlate with experimental data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds to the quinoline core and piperidine nitrogen .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. Compare RMSD values to crystallographic data .

- QSAR Modeling : Train models on fluorinated quinoline derivatives to predict logD, pIC₅₀, and selectivity ratios. Validate with experimental enzyme inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.